molecular formula C18H16BrNO3S B2641147 2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide CAS No. 301859-48-3

2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide

Cat. No. B2641147
CAS RN: 301859-48-3
M. Wt: 406.29
InChI Key: GKODDBRPNWTJEW-UHFFFAOYSA-N
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Description

2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide exhibits significant anti-inflammatory and antioxidant effects. It has also been found to have a protective effect on various organs, including the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide in lab experiments is its ability to encapsulate and transport drugs to specific target sites. This makes it a potentially useful drug delivery agent. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several potential future directions for research on 2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide. One area of interest is its potential use in the treatment of various inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis and Alzheimer's disease. Another potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide involves a series of chemical reactions, including the reaction of 2-bromoacetophenone with thiourea to form 2-bromo-N-(2-thienyl)acetamide, which is then reacted with p-toluidine to produce 2-bromo-N-(2-thienyl)-N-(p-tolyl)acetamide. This compound is then further reacted with chloroacetyl chloride to produce 2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide.

Scientific Research Applications

2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the main applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit significant anti-inflammatory and antioxidant properties. It has also been studied for its potential use as a drug delivery agent, due to its ability to encapsulate and transport drugs to specific target sites.

properties

IUPAC Name

2-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S/c1-13-6-8-14(9-7-13)20(15-10-11-24(22,23)12-15)18(21)16-4-2-3-5-17(16)19/h2-11,15H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKODDBRPNWTJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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